molecular formula C13H8ClNO3 B1606137 4-Chloro-3'-nitrobenzophenone CAS No. 62810-38-2

4-Chloro-3'-nitrobenzophenone

Cat. No. B1606137
CAS RN: 62810-38-2
M. Wt: 261.66 g/mol
InChI Key: WANOJUMUCWLVTE-UHFFFAOYSA-N
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Description

4-Chloro-3’-nitrobenzophenone is a chemical compound with the molecular formula C13H8ClNO3 . It is also known by other names such as Methanone, (4-chloro-3-nitrophenyl)phenyl-, and Benzophenone, 4-chloro-3-nitro- . It has a molecular weight of 261.66 g/mol .


Synthesis Analysis

4-Chloro-3’-nitrobenzophenone may be employed as an acylation reagent for the Friedel-Crafts acylation of activated benzenes such as anisole, veratrole, and 1,4-dimethoxybenzene . It may also be employed for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3’-nitrobenzophenone can be represented by the InChI string: InChI=1S/C13H8ClNO3/c14-11-7-6-10 (8-12 (11)15 (17)18)13 (16)9-4-2-1-3-5-9/h1-8H . The compound belongs to the Orthorhombic system, with a = 12.9665 (11) Å, b = 7.4388 (6) Å, c = 24.336 (2) Å, α = β = γ = 90° .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3’-nitrobenzophenone include a molecular weight of 261.66 g/mol . It has a XLogP3 value of 3.6, indicating its partition coefficient between octanol and water . It does not have any hydrogen bond donors .

Scientific Research Applications

Crystal Growth and Characterization

4-Chloro-3'-nitrobenzophenone (4C3N) has been a subject of research in crystal growth, particularly using the vertical Bridgman technique. Studies have focused on the growth, characterization, and properties of 4C3N single crystals. These crystals exhibit notable fluorescence spectra with emission peaks around 575 nm. Investigations include examining their crystalline perfection, mechanical properties, optical characteristics like cutoff wavelength, and thermal properties through methods like X-ray diffraction, fluorescence spectra, microhardness measurements, and thermogravimetric analyses (Aravinth, Babu, & Ramasamy, 2014); (Aravinth, Anandha Babu, & Ramasamy, 2014).

Optical and Thermal Properties

Research has also delved into the optical properties of 4C3N crystals, such as their refractive index, extinction coefficient, and the real and imaginary components of the dielectric constant. The optical band gap of 4C3N has been determined as 2.7 eV. Additionally, its thermal behavior has been examined through thermo-gravimetric analysis and differential thermal analysis (Babu, Thirupugalmani, Ramasamy, & Ravikumar, 2009).

Synthesis and Chemical Characterization

The synthesis and spectral characterization of derivatives of 4-nitro-4'-chlorobenzophenone, an important organic intermediate, have been explored. Optimal reaction conditions for these syntheses have been determined, and molecular structures have been characterized using various spectroscopic methods. This research provides valuable information for the development of non-cancer-causing substitutes for certain dye intermediates (Wang & Huang, 2004).

Environmental Applications

Studies have been conducted on the decontamination of similar compounds from aqueous solutions using adsorbents like graphene. These studies focus on the equilibrium, kinetic, and thermodynamic aspects of adsorption, offering insights into the removal of nitrophenol derivatives from water, which is significant for environmental remediation (Mehrizad & Gharbani, 2014).

Medicinal Chemistry

In medicinal chemistry, derivatives of nitrobenzophenone have been investigated for their potential as enzyme inhibitors. For example, 4-chloro-3-nitrobenzenesulfonamide derivatives have shown to be effective inhibitors of carbonic anhydrases, a class of enzymes significant in various therapeutic areas (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Safety and Hazards

4-Chloro-3’-nitrobenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The 4-Chloro-3’-nitrobenzophenone market is poised to describe prospects – continued growth, and evolving trends, making it an attractive space for the target audience – investors, business .

properties

IUPAC Name

(4-chlorophenyl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANOJUMUCWLVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354253
Record name 4-CHLORO-3'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62810-38-2
Record name 4-CHLORO-3'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

30.5 g (0.27 mol) of chlorobenzene and 36 g (0.27 mol) of aluminium chloride are introduced into a 250 cm3 flask and 25 g (0.135 mol) of m-nitrobenzoyl chloride dissolved in 15 cm3 of chlorobenzene are added dropwise. The mixture is heated for 5 hours at between 50° and 60° C. and is then allowed to cool and is hydrolysed with 500 g of ice + 20 cm3 of concentrated HCl (d = 1.18); the batch is extracted with ether and the extract is washed with aqueous sodium hydroxide solution (strength 30 g/l) and then with water; the ether phase is dried, decolorised and then evaporated in vacuo; 26 g of the expected ketone are obtained. Melting point 97° C.
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25 g
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15 mL
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36 g
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30.5 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of m-nitrobenzoyl chloride 23.25 g (0.12 mol), chlorobenzene 25 ml (0.25 mol) and anhydrous aluminum chloride 17.5 g (0.13 mol) was stirred at 80°-100° C. for 4 hrs. After cooling, the reaction mixture was poured into ice-water with rapid stirring. The white precipitate obtained was collected by filtration and washed with water and then hexane. The white solid was recrystallized from hexane/CH2Cl2 to provide a solid with a melting point of 95°-96° C.; yield 76%.
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23.25 g
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25 mL
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17.5 g
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key optical properties of 4-chloro-3-nitrobenzophenone that make it interesting for materials science?

A1: 4-chloro-3-nitrobenzophenone exhibits promising optical characteristics. Research indicates a cutoff wavelength determined through optical studies [] and a calculated optical band gap of 2.7 eV []. Additionally, its refractive index (n), extinction coefficient (K), and real (εr) and imaginary (εi) components of the dielectric constant have been determined as functions of photon energy []. These findings suggest potential applications in areas like optoelectronics.

Q2: How has the crystal structure of 4-chloro-3-nitrobenzophenone been characterized?

A2: Single crystal X-ray diffraction analysis has confirmed the crystal structure of 4-chloro-3-nitrobenzophenone []. It crystallizes in the orthorhombic system with unit cell dimensions of a = 12.9665(11) Å, b = 7.4388(6) Å, c = 24.336(2) Å, and α = β = γ = 90° []. This detailed structural information is crucial for understanding its physical and chemical properties.

Q3: What crystal growth techniques have been successfully employed for 4-chloro-3-nitrobenzophenone?

A3: Researchers have successfully grown single crystals of 4-chloro-3-nitrobenzophenone using two distinct methods:

  • Vertical Bridgman technique: This method has produced crystals with dimensions reaching 49 mm in length and 10 mm in diameter [].
  • Controlled evaporation from acetone solution: This solution-based technique offers an alternative route for crystal growth [].

Q4: What analytical techniques have been used to characterize 4-chloro-3-nitrobenzophenone?

A4: A combination of techniques has provided a comprehensive understanding of 4-chloro-3-nitrobenzophenone:

  • Powder X-ray diffraction (PXRD): This technique confirmed the crystalline nature and provided structural information [].
  • High-resolution X-ray diffraction (HRXRD): This method assessed the crystalline perfection of the grown crystals [].
  • Fourier-transform infrared spectroscopy (FT-IR): This analysis identified the functional groups present in the molecule [].
  • Fluorescence spectroscopy: This technique revealed an emission peak at 575 nm, providing insights into its luminescent properties [].
  • Thermogravimetric analysis (TGA) and differential thermal analysis (DTA): These thermal analyses provided information about the compound's thermal stability and decomposition behavior [, ].

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